
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Vue d'ensemble
Description
SDB-006, également connu sous le nom de N-benzyl-1-pentyl-1H-indole-3-carboxamide, est un cannabinoïde synthétique qui agit comme un agoniste puissant pour les récepteurs cannabinoïdes. Il a été découvert lors de recherches sur le composé apparenté SDB-001, qui avait été vendu illégalement sous le nom de « 2NE1 ». SDB-006 présente une forte affinité de liaison pour les récepteurs cannabinoïdes centraux (CB1) et périphériques (CB2), avec des valeurs de CE50 de 19 nanomolaires et 134 nanomolaires, respectivement .
Applications De Recherche Scientifique
Pharmacological Studies
SDB-006 is primarily utilized in pharmacological research to investigate the effects of cannabinoids on various physiological processes. Its ability to bind effectively to cannabinoid receptors makes it instrumental in studying mechanisms related to pain relief, appetite regulation, and mood modulation.
Forensic Toxicology
In forensic science, SDB-006 is employed to develop analytical methods for detecting synthetic cannabinoids in biological samples. Its presence in toxicology reports can assist in understanding patterns of drug use and potential health risks associated with synthetic cannabinoids.
Therapeutic Potential
Research indicates that SDB-006 may have therapeutic applications due to its biological activities:
- Antimicrobial Properties : In vitro studies have shown that SDB-006 exhibits antimicrobial activity against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that SDB-006 can induce apoptosis in cancer cells, potentially inhibiting tumor growth through modulation of survival signaling pathways.
- Anti-inflammatory Effects : The compound has demonstrated the ability to downregulate pro-inflammatory cytokines, making it relevant for treating inflammatory diseases such as arthritis .
Pharmacokinetics
Pharmacokinetic studies reveal that SDB-006 is lipophilic, influencing its absorption and distribution within the body. It undergoes extensive hepatic metabolism, resulting in various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy .
Case Studies
Several case studies illustrate the implications of SDB-006 in clinical settings:
- Cannabinoid Hyperemesis Syndrome (CHS) : In patients diagnosed with CHS, treatment involving cannabinoid antagonists showed improvement in symptoms. The role of SDB-006 in modulating receptor activity may provide insights into treatment strategies for CHS.
Mécanisme D'action
Target of Action
SDB-006, also known as N-benzyl-1-pentyl-1H-indole-3-carboxamide, is a potent agonist for the cannabinoid receptors . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
SDB-006 binds to the CB1 and CB2 receptors with EC50 values of 19 nM and 134 nM, respectively . By acting as an agonist, SDB-006 mimics the action of endocannabinoids, the body’s natural cannabinoids, leading to an increase in the cannabinoid signaling.
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
SDB-006 binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 nM and 134 nM, respectively . This interaction with the cannabinoid receptors suggests that SDB-006 may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Cellular Effects
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SDB-006 is primarily through its agonistic activity at the cannabinoid receptors. By binding to these receptors, SDB-006 can influence a variety of physiological processes at the molecular level .
Dosage Effects in Animal Models
Like other synthetic cannabinoids, it is likely that the effects of SDB-006 may vary with different dosages .
Metabolic Pathways
It is known that SDB-006 metabolism has been described in literature .
Transport and Distribution
Given its lipophilic nature, it can be inferred that SDB-006 may be able to cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may localize to the cell membrane where these receptors are typically found .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de SDB-006 implique la réaction de l'acide 1-pentyl-1H-indole-3-carboxylique avec la benzylamine. La réaction se produit généralement en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié par chromatographie sur colonne .
Méthodes de production industrielle
La production industrielle de SDB-006 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la puissance .
Analyse Des Réactions Chimiques
Types de réactions
SDB-006 subit plusieurs types de réactions chimiques, notamment :
Hydroxylation : Cette réaction se produit principalement sur plusieurs positions de la chaîne pentyle.
Glucuronidation : Cette réaction implique l'ajout d'acide glucuronique au composé.
N-Désalkylation : Cette réaction comprend la dépentylation et la débenzylation.
Réactifs et conditions courants
Hydroxylation : Se produit généralement en présence d'enzymes cytochrome P450.
Glucuronidation : Catalysée par les enzymes UDP-glucuronosyltransférases.
N-Désalkylation : Souvent facilitée par des conditions oxydantes.
Principaux produits formés
4′-céto-SDB-006 : Formé par hydroxylation.
Pentyl-OH-SDB-006 : Un autre produit d'hydroxylation.
Métabolites désalkylés : Formés par N-désalkylation.
Applications de la recherche scientifique
SDB-006 est principalement utilisé dans la recherche scientifique et les applications médico-légales. Sa forte affinité pour les récepteurs cannabinoïdes en fait un outil précieux pour l'étude du système endocannabinoïde. Les chercheurs utilisent SDB-006 pour étudier les effets pharmacologiques des cannabinoïdes synthétiques et leurs applications thérapeutiques potentielles. Il est également utilisé en toxicologie médico-légale pour développer des méthodes de dépistage analytique permettant de détecter la prise de cannabinoïdes synthétiques .
Mécanisme d'action
SDB-006 exerce ses effets en agissant comme un agoniste puissant pour les récepteurs cannabinoïdes CB1 et CB2. En se liant à ces récepteurs, SDB-006 active les voies de signalisation intracellulaires qui modulent la libération de neurotransmetteurs. Cela conduit à divers effets physiologiques, notamment une perception, une humeur et une cognition modifiées. La forte affinité de liaison du composé pour les récepteurs CB1 et CB2 contribue à ses puissants effets psychoactifs .
Comparaison Avec Des Composés Similaires
SDB-006 est structurellement similaire à d'autres cannabinoïdes synthétiques tels que SDB-001, JWH-018 et UR-144. il présente des affinités de liaison et des propriétés pharmacologiques uniques. Par exemple, SDB-006 a une affinité de liaison plus élevée pour les récepteurs CB1 et CB2 par rapport à SDB-001. De plus, la présence d'un groupe benzyle dans la structure de SDB-006 le différencie des autres cannabinoïdes synthétiques .
Liste des composés similaires
- SDB-001
- JWH-018
- UR-144
- 5F-SDB-006
- N-phényl SDB-006
Activité Biologique
N-benzyl-1-pentyl-1H-indole-3-carboxamide (also known as a synthetic cannabinoid) is a compound that has garnered attention for its diverse biological activities, particularly in relation to cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of this compound
This compound is part of a larger family of indole derivatives, which are recognized for their significant roles in various biological processes. The compound is primarily studied for its interactions with cannabinoid receptors (CB1 and CB2), which are pivotal in mediating the effects of cannabinoids in the body.
Target Receptors:
- CB1 Receptors: Primarily located in the brain and involved in the modulation of neurotransmitter release.
- CB2 Receptors: Found mainly in the immune system and peripheral tissues, influencing inflammation and immune responses.
Binding Affinity:
Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors, suggesting its potential as a therapeutic agent in conditions modulated by these receptors .
1. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.
2. Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies have indicated that it may inhibit tumor growth by modulating signaling pathways associated with cell survival and proliferation .
3. Anti-inflammatory Effects
This compound has been reported to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Notably, its lipid solubility influences its bioavailability and duration of action within the body. Research indicates that the compound undergoes extensive hepatic metabolism, leading to various metabolites that may also exhibit biological activity .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Cannabinoid Hyperemesis Syndrome (CHS): In a series of cases involving patients with CHS, treatment with haloperidol showed significant improvement. The underlying mechanism may involve dysregulation at cannabinoid type 1 receptors, where this compound plays a role .
Comparative Studies
A comparative study assessed the cannabimimetic activity of various indole derivatives at CB receptors. The results indicated that this compound exhibited comparable efficacy to Δ9-tetrahydrocannabinol (THC), further supporting its potential therapeutic applications .
Summary Table of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against multiple bacterial and fungal strains |
Anticancer | Induces apoptosis; inhibits tumor growth |
Anti-inflammatory | Reduces pro-inflammatory cytokines; beneficial in inflammatory diseases |
Cannabinoid Receptor Agonist | High affinity for CB1 and CB2 receptors; potential therapeutic implications |
Propriétés
IUPAC Name |
N-benzyl-1-pentylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACYTSBFXCDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009997 | |
Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695213-59-3 | |
Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695213-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SDB-006 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SDB-006 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SDB-006 interact with cannabinoid receptors and what are the downstream effects?
A1: SDB-006 acts as a potent agonist at human cannabinoid receptors, specifically CB1. [, ] This interaction leads to activation of the receptor, which in turn initiates a cascade of intracellular signaling events. While the specific downstream effects are complex and vary depending on the cell type and physiological context, they generally involve modulation of neurotransmitter release and neuronal activity. []
Q2: What is known about the structure-activity relationship (SAR) of SDB-006 and its analogs?
A2: Research indicates that modifications to the SDB-006 structure can significantly impact its activity and potency at cannabinoid receptors. For instance, introducing methoxy or fluorine substituents generally reduces potency compared to the parent compound. [] Interestingly, the 2-fluorinated analog exhibits potency comparable to the known synthetic cannabinoid RCS-4. [] Further studies exploring chiral indole-3-carboxamides related to SDB-006 revealed that the (S)-enantiomers generally possess greater affinity and potency at CB1 compared to their (R)-counterparts, highlighting a potential enantiomeric bias for this class of compounds. []
Q3: Are there specific analytical methods used to identify and quantify SDB-006?
A3: While gas chromatography-mass spectrometry (GC-MS) cannot differentiate SDB-006 from its regioisomers, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides the necessary resolution for distinguishing these closely related compounds. [] This highlights the importance of employing appropriate analytical techniques for accurate identification and analysis of SDB-006 and its analogs.
Q4: What is the metabolic fate of SDB-006 in humans?
A4: While specific metabolic pathways are still under investigation, research utilizing high-resolution mass spectrometry has been conducted to elucidate the in vitro metabolism of SDB-006 in human hepatocytes. [] This type of research is crucial for understanding the compound's breakdown products and their potential pharmacological activity.
Q5: What is the significance of SDB-006 in the context of new psychoactive substances (NPS)?
A5: SDB-006 belongs to the synthetic cannabinoid receptor agonist (SCRA) class of NPS, which represents a rapidly expanding group of compounds. [] The emergence of SDB-006 and its analogs on the UK market, even after the 2013 legislative ban on many synthetic cannabinoids, underscores the challenges associated with regulating these substances. [] The continuous development and appearance of novel SCRAs like SDB-006 necessitate ongoing research to understand their pharmacological properties, potential for harm, and impact on public health.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.